molecular formula C21H14ClF3N4O5 B11089971 2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11089971
M. Wt: 494.8 g/mol
InChI Key: SHYBMGAMYPXAGA-UHFFFAOYSA-N
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Description

2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methoxyphenyl group, and a pyrrolopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-methyl-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
  • 2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-ethyl-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Uniqueness

The presence of the trifluoromethyl group in 2-chloro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, biological activity, and overall stability.

Properties

Molecular Formula

C21H14ClF3N4O5

Molecular Weight

494.8 g/mol

IUPAC Name

2-chloro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C21H14ClF3N4O5/c1-34-11-8-6-10(7-9-11)29-15-14(17(31)27-19(29)33)20(18(32)26-15,21(23,24)25)28-16(30)12-4-2-3-5-13(12)22/h2-9H,1H3,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

SHYBMGAMYPXAGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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